molecular formula C11H14ClNO B14834917 5-Chloro-2-cyclopropoxy-N,N-dimethylaniline

5-Chloro-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14834917
M. Wt: 211.69 g/mol
InChI Key: YUKDEMIIAXELNX-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14ClNO It is a derivative of aniline, featuring a chloro group at the 5-position, a cyclopropoxy group at the 2-position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and cyclopropyl alcohol.

    Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Cyclopropylation: The amino group is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group.

    Methylation: Finally, the resulting intermediate is methylated using methyl iodide and a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-Cyclopropoxy-N,N-dimethylaniline.

    Substitution: 5-Methoxy-2-cyclopropoxy-N,N-dimethylaniline.

Scientific Research Applications

5-Chloro-2-cyclopropoxy-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.

    5-Chloro-2-methoxyaniline: Similar structure but has a methoxy group instead of a cyclopropoxy group.

    N,N-Dimethylaniline: Lacks both the chloro and cyclopropoxy groups.

Uniqueness

5-Chloro-2-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

5-chloro-2-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C11H14ClNO/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

YUKDEMIIAXELNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)OC2CC2

Origin of Product

United States

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